
Teichomycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Teichomycin is a glycopeptide antibiotic produced by the actinobacterium Actinoplanes teichomyceticus. It is used in the prophylaxis and treatment of serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus and Enterococcus faecalis . This compound is known for its ability to inhibit bacterial cell wall peptidoglycan synthesis, making it a crucial antibiotic in clinical settings .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Teichomycin is synthesized through a complex biosynthetic pathway involving multiple enzymatic steps. The biosynthesis starts with the formation of a heptapeptide core, which is then modified by glycosylation, chlorination, and acylation reactions . The key enzymes involved in these steps include glycosyltransferases, halogenases, and acyltransferases .
Industrial Production Methods
Industrial production of teicoplanin involves fermentation using Actinoplanes teichomyceticus. The fermentation broth is subjected to various purification steps, including decolorization, adsorption, and chromatographic separation, to isolate the different components of teicoplanin . The final product is obtained as a lyophilized powder, which is reconstituted for clinical use .
Analyse Chemischer Reaktionen
Types of Reactions
Teichomycin undergoes several types of chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the chemical reactions of teicoplanin include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents . The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions include various derivatives of teicoplanin with modified functional groups. These derivatives are often studied for their enhanced antibacterial activity and reduced toxicity .
Wissenschaftliche Forschungsanwendungen
Clinical Applications
1.1 Antibacterial Efficacy
Teichomycin is primarily utilized for its potent antibacterial activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and enterococci. Studies have shown that this compound is highly effective against staphylococci and streptococci, with 90% inhibition observed at concentrations as low as 0.4 mg/L for certain strains . In comparison to vancomycin, this compound demonstrates superior efficacy against clinical isolates, making it a valuable alternative in treating resistant infections .
1.2 Pharmacokinetics
this compound is administered via intravenous or intramuscular routes, with oral and topical applications under investigation. Its therapeutic plasma concentration typically ranges from 10 to 30 mg/L, depending on the infection severity . The drug is well-absorbed when administered subcutaneously, exhibiting a half-life of approximately 2.5 hours, which supports its use in managing acute infections effectively .
1.3 Treatment of Co-infections
Recent studies have explored this compound's role in treating co-infections in patients with COVID-19. Its interaction with cysteine proteinase cathepsin L suggests potential antiviral properties, expanding its application beyond traditional antibacterial uses .
Veterinary Applications
This compound has been identified as a promising agent for controlling infectious diseases in animals. Its effectiveness against antibiotic-resistant bacteria makes it suitable for use in veterinary medicine, particularly in livestock where antibiotic resistance poses a significant challenge . The compound can also serve as a growth promoter and disinfectant in agricultural settings, enhancing animal health and productivity.
Biotechnological Applications
3.1 Production and Biosynthesis
The industrial production of this compound involves cultivating Actinoplanes teichomyceticus under specific nutrient conditions to optimize yield . Advances in biotechnology may enhance the efficiency of this process, making this compound more accessible for therapeutic use.
3.2 Research and Development
Ongoing research focuses on characterizing the biosynthetic pathways of this compound to improve its production and explore novel derivatives with enhanced properties or reduced side effects . This could lead to the development of new antibiotics that retain the efficacy of this compound while addressing emerging bacterial resistance.
Case Studies
Wirkmechanismus
Teichomycin exerts its effects by inhibiting the synthesis of bacterial cell wall peptidoglycan. It binds to the D-Ala-D-Ala terminus of lipid II, a key precursor in peptidoglycan biosynthesis, thereby preventing the polymerization and cross-linking of the cell wall . This leads to the weakening of the bacterial cell wall and ultimately, cell death .
Vergleich Mit ähnlichen Verbindungen
Teichomycin is often compared with other glycopeptide antibiotics, such as vancomycin and oritavancin. While all three antibiotics share a similar mechanism of action, teicoplanin is unique in its structure and spectrum of activity . Unlike vancomycin, teicoplanin has a longer half-life and requires less frequent dosing . Oritavancin, on the other hand, has a broader spectrum of activity but is more expensive .
List of Similar Compounds
Biologische Aktivität
Teichomycin, a compound derived from the actinomycete Actinoplanes teichomyceticus, is a notable antibiotic with a significant biological activity profile. This article explores its efficacy against various bacterial strains, particularly focusing on its action against gram-positive bacteria, its comparative effectiveness with other antibiotics, and relevant case studies.
Overview of this compound
This compound is classified into two main variants: This compound A1 and This compound A2 . Both variants exhibit strong antibacterial properties, primarily targeting gram-positive bacteria, with limited activity against some gram-negative strains. The discovery of these antibiotics marks an important advancement in the treatment of infections caused by resistant bacterial strains.
This compound functions by inhibiting cell wall synthesis in bacteria, similar to other glycopeptide antibiotics like vancomycin. This mechanism is crucial for its effectiveness against pathogens such as Staphylococcus aureus and Enterococcus faecalis. The structural characteristics of this compound, including its ability to bind to peptidoglycan precursors, enhance its antibacterial potency.
Comparative Activity
A series of studies have demonstrated the comparative efficacy of this compound against various bacterial strains. Below is a summary table illustrating the in vitro activities of this compound A2 compared to vancomycin:
Bacterial Strain | This compound A2 (MIC μg/mL) | Vancomycin (MIC μg/mL) |
---|---|---|
Staphylococcus aureus | 0.5 | 1 |
Enterococcus faecalis | 1 | 2 |
Streptococcus pneumoniae | 0.25 | 0.5 |
Listeria monocytogenes | 0.5 | 1 |
MIC = Minimum Inhibitory Concentration
These results indicate that this compound A2 exhibits comparable or superior activity against several clinically relevant strains when juxtaposed with vancomycin, suggesting its potential utility in antibiotic therapy for resistant infections .
Animal Models
In experimental studies involving mice infected with sensitive strains of bacteria, both this compound A1 and A2 demonstrated significant therapeutic effects. Mice treated with these antibiotics showed a high survival rate and clearance of infection without notable toxicity. These findings underscore the potential for this compound to be used in clinical settings for treating severe bacterial infections .
Pharmacokinetics and Safety Profile
This compound has been noted for its favorable pharmacokinetic properties, including a long half-life and high protein binding capacity. These characteristics contribute to sustained antibacterial activity while minimizing adverse effects. Studies have shown low acute toxicity levels in animal models, reinforcing the safety profile of this antibiotic .
Eigenschaften
IUPAC Name |
2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[3-(decanoylamino)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C88H97Cl2N9O33/c1-3-4-5-6-7-8-9-10-60(108)94-68-74(113)71(110)58(32-101)129-87(68)132-78-55-26-40-27-56(78)126-52-18-14-38(24-47(52)90)77(131-86-67(92-34(2)103)73(112)70(109)57(31-100)128-86)69-84(121)98-66(85(122)123)45-29-42(105)30-54(127-88-76(115)75(114)72(111)59(33-102)130-88)61(45)44-23-37(13-15-49(44)106)63(81(118)99-69)96-83(120)65(40)97-82(119)64-39-21-41(104)28-43(22-39)124-53-25-36(12-16-50(53)107)62(91)80(117)93-48(79(116)95-64)20-35-11-17-51(125-55)46(89)19-35/h11-19,21-30,48,57-59,62-77,86-88,100-102,104-107,109-115H,3-10,20,31-33,91H2,1-2H3,(H,92,103)(H,93,117)(H,94,108)(H,95,116)(H,96,120)(H,97,119)(H,98,121)(H,99,118)(H,122,123) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNLLBUOHPVGFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)O)OC1C(C(C(C(O1)CO)O)O)NC(=O)C)Cl)CO)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C88H97Cl2N9O33 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1879.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.